molecular formula C15H17ClN2O2 B1675143 LORTALAMINE CAS No. 70384-91-7

LORTALAMINE

Cat. No.: B1675143
CAS No.: 70384-91-7
M. Wt: 292.76 g/mol
InChI Key: MJRPHRMGEKCADU-PJRDJYAKSA-N
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Chemical Reactions Analysis

Lortalamine undergoes various chemical reactions, including:

Scientific Research Applications

Lortalamine has been used in various scientific research applications, including:

Mechanism of Action

Lortalamine acts as a potent and highly selective norepinephrine reuptake inhibitor. It binds to the norepinephrine transporter, preventing the reuptake of norepinephrine into presynaptic neurons. This increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission . The molecular targets include the norepinephrine transporter, and the pathways involved are primarily related to neurotransmitter regulation .

Properties

CAS No.

70384-91-7

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

(1R,9R)-6-chloro-12-methyl-2-oxa-12,15-diazatetracyclo[7.5.3.01,10.03,8]heptadeca-3(8),4,6-trien-16-one

InChI

InChI=1S/C15H17ClN2O2/c1-18-5-4-15-12(8-18)10(7-14(19)17-15)11-6-9(16)2-3-13(11)20-15/h2-3,6,10,12H,4-5,7-8H2,1H3,(H,17,19)/t10-,12?,15+/m0/s1

InChI Key

MJRPHRMGEKCADU-PJRDJYAKSA-N

SMILES

CN1CCC23C(C1)C(CC(=O)N2)C4=C(O3)C=CC(=C4)Cl

Isomeric SMILES

CN1CC[C@@]23C(C1)[C@@H](CC(=O)N2)C4=C(O3)C=CC(=C4)Cl

Canonical SMILES

CN1CCC23C(C1)C(CC(=O)N2)C4=C(O3)C=CC(=C4)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4a-amino-8-chloro-2-methyl-1,2,3,4,4a,10a-hexahydro-10H-benzopyrano(3,2-c)pyridin-10-ylacetic acid lactam
LM 1404
LM-1404
lortalamine
lortalamine, (4aR,10R,10aR)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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